3-(phenylsulfanyl)-N-[4-(propylsulfamoyl)phenyl]propanamide
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Overview
Description
3-(phenylsulfanyl)-N-[4-(propylsulfamoyl)phenyl]propanamide is an organic compound that features both sulfanyl and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfanyl)-N-[4-(propylsulfamoyl)phenyl]propanamide typically involves the following steps:
Formation of the sulfanyl group: This can be achieved by reacting thiophenol with a suitable halogenated precursor, such as 3-chloropropanoic acid, under basic conditions.
Amidation reaction: The intermediate product is then reacted with 4-aminobenzenesulfonamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfanyl)-N-[4-(propylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(phenylsulfanyl)-N-[4-(propylsulfamoyl)phenyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors that interact with sulfonamide or sulfanyl groups.
Materials Science: The compound’s unique functional groups make it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Studies: It can be used to study the interactions of sulfonamide and sulfanyl groups with biological molecules, providing insights into enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 3-(phenylsulfanyl)-N-[4-(propylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize sulfonamide-containing substrates, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
3-(phenylsulfanyl)propanoic acid: Similar in structure but lacks the sulfonamide group.
N-(4-sulfamoylphenyl)propanamide: Similar in structure but lacks the sulfanyl group.
Uniqueness
3-(phenylsulfanyl)-N-[4-(propylsulfamoyl)phenyl]propanamide is unique due to the presence of both sulfanyl and sulfonamide groups, which provide a combination of chemical reactivity and biological activity not found in the similar compounds listed above.
Properties
Molecular Formula |
C18H22N2O3S2 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3-phenylsulfanyl-N-[4-(propylsulfamoyl)phenyl]propanamide |
InChI |
InChI=1S/C18H22N2O3S2/c1-2-13-19-25(22,23)17-10-8-15(9-11-17)20-18(21)12-14-24-16-6-4-3-5-7-16/h3-11,19H,2,12-14H2,1H3,(H,20,21) |
InChI Key |
CVXNINGYISSTOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCSC2=CC=CC=C2 |
Origin of Product |
United States |
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